molecular formula C16H24N4O4S2 B2792115 N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1206997-49-0

N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2792115
CAS No.: 1206997-49-0
M. Wt: 400.51
InChI Key: LAQBNWRTAMYYGJ-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H24N4O4S2 and its molecular weight is 400.51. The purity is usually 95%.
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Biological Activity

N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential as an anticancer agent.

Chemical Structure and Properties

The compound features a thiazole ring, a piperazine moiety, and a cyclopentanecarboxamide structure. Its molecular formula is C19H22N4O4S2, with a molecular weight of 422.53 g/mol. The structural complexity allows for diverse interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of methylsulfonyl piperazine compounds demonstrate significant antibacterial activity against strains such as MRSA, E. coli, K. pneumoniae, and P. aeruginosa. For instance, one study reported that certain derivatives had growth inhibition rates ranging from 85.76% to 97.76% against these pathogens .

CompoundTarget BacteriaGrowth Inhibition (%)
7gMRSA97.76
7aE. coli91.00
7hK. pneumoniae88.50
7iP. aeruginosa85.76

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties through cyclooxygenase (COX) inhibition assays. It demonstrated selective inhibition of COX-2 over COX-1, making it a candidate for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
7g12.50.10125
7a11.00.1573

Anticancer Potential

The compound's potential as an anticancer agent has been explored, particularly in targeting the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancers. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines with an IC50 value indicating potent activity against specific cancer types .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study synthesized various derivatives of the compound and assessed their antibacterial properties against resistant strains of bacteria, revealing promising results for clinical applications .
  • Inflammation Models : In vivo models demonstrated that compounds derived from the original structure could reduce inflammation markers significantly in animal models of arthritis .
  • Cancer Cell Studies : Research on the cytotoxic effects of this compound on human cancer cell lines showed that it could induce apoptosis at specific concentrations while maintaining low toxicity to normal cells .

Properties

IUPAC Name

N-[4-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S2/c1-26(23,24)20-8-6-19(7-9-20)14(21)10-13-11-25-16(17-13)18-15(22)12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQBNWRTAMYYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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